5-Benzyl-5-azaspiro[2.4]heptane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-benzyl-5-azaspiro[2.4]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-4-12(5-3-1)10-14-9-8-13(11-14)6-7-13/h1-5H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJMAHKJIWKHNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729287 | |
| Record name | 5-Benzyl-5-azaspiro[2.4]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204875-03-5 | |
| Record name | 5-Benzyl-5-azaspiro[2.4]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Benzyl 5 Azaspiro 2.4 Heptane and Its Derivatives
Classical and Foundational Synthetic Approaches to Azaspiro[2.4]heptane Cores
The construction of the azaspiro[2.4]heptane ring system can be achieved through various synthetic routes, primarily involving the formation of the cyclopropane (B1198618) ring onto a pre-existing pyrrolidine (B122466) or the construction of the pyrrolidine ring from a cyclopropane-containing precursor.
Cyclopropanation Strategies
Cyclopropanation of an exocyclic double bond on a pyrrolidine ring is one of the most direct methods for creating the spiro[2.4]heptane framework. This approach typically starts with a 4-methylenepyrrolidine derivative.
A well-established method for forming a cyclopropane ring is the addition of a carbene to an alkene. Specifically, dichlorocarbene (B158193) can be added to a 4-methylenepyrrolidine derivative to produce a 1,1-dichloro-5-azaspiro[2.4]heptane intermediate. This dihalogenated product can then be reductively dehalogenated to yield the final spirocycle.
A general route begins with a protected 4-oxopyrrolidine, which is converted to the corresponding 4-methylene derivative via an olefination reaction, such as the Wittig or Tebbe reaction. google.com The resulting alkene is then subjected to dichlorocarbene addition. The dichlorocarbene is typically generated in situ from chloroform (B151607) (CHCl₃) and a strong base like sodium hydroxide (B78521) or potassium tert-butoxide, often in the presence of a phase-transfer catalyst. google.com
The reaction proceeds as follows:
Olefination: A protected 4-oxopyrrolidine-2-carboxylate is reacted with an olefination reagent to form the crucial 4-methylene intermediate.
Dichlorocarbene Addition: The 4-methylenepyrrolidine derivative is treated with a source of dichlorocarbene, leading to the formation of a gem-dichlorocyclopropane ring fused at the C4 position.
Reductive Dehalogenation: The resulting 1,1-dichloro-5-azaspiro[2.4]heptane is treated with a reducing agent, such as a low-valent metal, to remove the chlorine atoms and afford the final product. google.com
While effective, this method can sometimes be complicated by the reactivity of dichlorocarbene, which may lead to side reactions such as competitive insertion into N-N bonds in certain substrates. researchgate.net
Table 1: Example of Dihalocarbene Addition for Azaspiro[2.4]heptane Synthesis google.com
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid | Wittig reagent (e.g., Methyltriphenylphosphonium bromide/n-BuLi) | (S)-1-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid |
| 2 | (S)-1-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylate | Bromoform (CHBr₃), Base (e.g., t-BuOK) | (6S)-5-tert-butyl 6-methyl 1,1-dibromo-5-azaspiro[2.4]heptane-5,6-dicarboxylate |
| 3 | 1,1-dihalo-5-azaspiro[2.4]heptane derivative | Reductive agent (e.g., low valent metal) | 5-Azaspiro[2.4]heptane derivative |
Formal [2+1] cycloaddition reactions provide another powerful route to the cyclopropane ring of the azaspiro[2.4]heptane system. These reactions involve the combination of a two-atom component (the alkene) and a one-atom component (the carbene or carbene equivalent).
One innovative approach involves the catalytic asymmetric 1,3-dipolar cycloaddition between an azomethine ylide (a three-atom component) and ethyl cyclopropylidene acetate (B1210297) (a two-atom component). rsc.org While formally a [3+2] cycloaddition to construct the pyrrolidine ring, this method directly yields the fully formed, highly functionalized 5-azaspiro[2.4]heptane core in a stereoselective manner. rsc.org
A more classical formal [2+1] cycloaddition involves the reaction of an alkene, such as a 4-methylenepyrrolidine derivative, with a carbene precursor like ethyl diazoacetate in the presence of a metal catalyst (e.g., copper or rhodium). An alternative strategy uses the reaction of styrenes with alpha-bromocarbonyls, catalyzed by a copper(II) complex and an amine, to generate donor-acceptor cyclopropanes through a radical addition-ring closure process. rsc.org This latter method highlights a general protocol for synthesizing the cyclopropane portion of spirocyclic systems. rsc.org
Approaches Involving Hofmann Elimination for Diene Precursors
The Hofmann elimination is a classic organic reaction that converts amines into alkenes. masterorganicchemistry.com The reaction proceeds through a sequence of exhaustive methylation of the amine with excess methyl iodide to form a quaternary ammonium (B1175870) iodide salt. This salt is then treated with a base, such as silver oxide (Ag₂O) in water, to generate a quaternary ammonium hydroxide, which upon heating, undergoes an E2 elimination to form an alkene. youtube.comyoutube.com
A key feature of the Hofmann elimination is that it preferentially forms the least substituted alkene (the "Hofmann product"), a regioselectivity driven by the steric bulk of the trialkylamine leaving group. masterorganicchemistry.com This principle can be hypothetically applied to generate a diene from a suitable cyclic precursor, which could then undergo a subsequent cyclization reaction to form a spirocyclic system.
For the synthesis of an azaspiro[2.4]heptane precursor, one could envision a strategy starting with a pyrrolidine ring containing an appropriate side chain. A sequence of Hofmann eliminations could generate a diene, which could then participate in a reaction to form the spiro-fused cyclopropane. However, this remains a more theoretical application of the foundational Hofmann elimination principle to this specific target, as direct examples for this scaffold are not prominent in the literature.
Table 2: General Steps of the Hofmann Elimination masterorganicchemistry.comyoutube.com
| Step | Description | Reagents | Intermediate/Product |
| 1 | Exhaustive Methylation | Excess Methyl Iodide (CH₃I) | Quaternary ammonium iodide salt |
| 2 | Anion Exchange | Silver(I) oxide (Ag₂O), Water (H₂O) | Quaternary ammonium hydroxide |
| 3 | Elimination | Heat (Δ) | Alkene (Hofmann product) |
Condensation of Amines with Carbonyl Compounds Followed by Cyclization
The condensation of an amine with a carbonyl compound is a fundamental reaction that typically forms an imine or enamine. This strategy can be extended to synthesize complex heterocyclic systems, including spirocycles, when the condensation is followed by an intramolecular cyclization step.
In the context of azaspirocycle synthesis, this approach often involves the generation of an azomethine ylide from the condensation of a cyclic amine (like pyrrolidine) with a carbonyl compound. This reactive intermediate can then undergo a cycloaddition reaction. For instance, the condensation of a cyclic amine with an aldehyde can lead to an azomethine ylide that participates in a [3+2] dipolar cycloaddition with a suitable dipolarophile, ultimately forming a new ring system. nih.gov
A more complex, multi-step sequence demonstrates the power of this strategy. A modular approach to spirocyclic pyrrolidines has been developed featuring a condensation of a phosphonate (B1237965) ester followed by a novel reductive spirocyclization cascade, showcasing a modern application of this classical concept. nih.gov
Synthesis from Tert-butyl Cyclopropanecarboxylate
An alternative strategy to building the azaspiro[2.4]heptane core involves starting with a pre-formed cyclopropane ring and constructing the pyrrolidine ring onto it. This approach is particularly useful for creating specific substitution patterns on the cyclopropane moiety.
A notable example is the synthesis of (S)-7-amino-5-azaspiro[2.4]heptane, a key component of certain quinolone antibacterial agents. nih.gov The synthesis begins with a protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate. The key step in this pathway is the highly effective asymmetric hydrogenation of the ketone functionality in the presence of a ruthenium catalyst, such as [RuCl(benzene)(S)-SunPhos]Cl. This step establishes the required stereochemistry with high enantioselectivity (up to 98.7% ee). nih.gov The resulting amino alcohol intermediate can then be further manipulated and cyclized to form the desired N-protected 5-azaspiro[2.4]heptane ring system.
Advanced and Stereoselective Synthesis of Azaspiro[2.4]heptane Derivatives
The construction of the azaspiro[2.4]heptane skeleton, especially in an enantiomerically pure form, requires sophisticated synthetic methods. Researchers have explored various catalytic and reagent-mediated strategies to achieve high levels of stereocontrol and efficiency. These advanced methodologies are crucial for accessing derivatives with potential biological activity.
Catalytic Enantioselective Approaches
Catalytic methods that can deliver chiral products from achiral starting materials are highly sought after for their efficiency and atom economy. In the context of 5-azaspiro[2.4]heptane synthesis, several catalytic enantioselective approaches have shown promise.
A notable strategy for the enantioselective synthesis of precursors to 5-azaspiro[2.4]heptane derivatives is the one-pot double allylic alkylation of glycine (B1666218) imine analogues. This method utilizes a chiral phase-transfer catalyst to induce asymmetry. For instance, the synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key intermediate for antiviral compounds, has been achieved from a 4-methyleneproline (B1208900) scaffold. This scaffold is prepared through a double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst. This reaction proceeds under phase-transfer conditions and provides a versatile starting material for further transformations into the desired spirocyclic system.
The dual-catalytic enantioselective allylic alkylation of ketimines derived from 2-(pyridylmethyl)amine with allylic carbonates represents another relevant catalytic approach. This method, which employs a copper catalyst modified with a chiral bisphosphine ligand, generates α-amino heteroaryl benzylamine (B48309) stereocenters in good yield and enantioselectivity under mild conditions. While not directly applied to 5-benzyl-5-azaspiro[2.4]heptane, this methodology highlights the potential of using chiral catalysts to control the stereochemistry of reactions involving imine analogues.
| Catalyst System | Substrate | Product | Key Features |
| Chinchonidine-derived catalyst | Glycine imine analogue | (S)-4-methyleneproline scaffold | Phase-transfer conditions, one-pot reaction |
| Copper/(2S,4S)-bis(diphenylphosphino)pentane | 2-(pyridylmethyl)amine-derived ketimines | α-amino heteroaryl benzylamine | Mild reaction conditions, good enantioselectivity |
The intramolecular Heck reaction is a powerful tool for constructing carbocyclic and heterocyclic ring systems, including those with congested quaternary stereocenters. organicreactions.orgnih.govnih.govprinceton.edu This palladium-catalyzed reaction involves the coupling of an aryl or alkenyl halide with an alkene within the same molecule. nih.gov The high functional group tolerance and mild reaction conditions make it a versatile method in complex molecule synthesis. organicreactions.org
While a specific application of the intramolecular Heck reaction for the direct synthesis of this compound is not extensively documented, the principles of this methodology are highly applicable. The reaction is well-suited for creating the spirocyclic core by forming a five-membered ring (a 5-exo cyclization), which is a favored pathway in intramolecular Heck reactions. nih.gov The use of chiral palladium catalysts can facilitate the enantioselective formation of the spiro-center. nih.gov For example, intramolecular Heck reactions have been successfully employed to create spirooxindoles from α,β-unsaturated 2-haloanilides, demonstrating the feasibility of this approach for constructing similar spiro-fused nitrogen heterocycles. nih.gov
| Reaction Type | Catalyst | Key Transformation | Potential Application |
| Intramolecular Heck Reaction | Palladium(0) complexes | Aryl/alkenyl halide + alkene → cyclic compound | Formation of the 5-azaspiro[2.4]heptane core |
Hypervalent Iodine Reagent-Mediated Spirocyclization
Hypervalent iodine reagents have emerged as versatile and environmentally benign oxidants in organic synthesis. researchgate.netnih.gov They can mediate a variety of transformations, including the formation of spiroheterocycles through oxidative cyclization. nih.govresearchgate.net These reactions often proceed under mild conditions and offer an alternative to metal-catalyzed methods.
One relevant application is the hypervalent iodine-mediated formation of steroidal 5/5-spiroiminals and spiroaminals from steroidal amines. mdpi.comscilit.com In this process, a reagent system of phenyliodine(III) diacetate (PIDA) and iodine promotes the cyclization of the amine onto a suitable position, presumably via an aminyl radical intermediate. mdpi.com This methodology has been shown to be effective in creating the spiro-fused nitrogen-containing ring system. mdpi.comscilit.com
| Reagent | Substrate Type | Product Type | Key Transformation |
| Phenyliodine(III) diacetate (PIDA) / Iodine | Steroidal amines | Spiroiminals/Spiroaminals | Oxidative C-N bond formation |
| Phenyliodine(III) diacetate (PIDA) | N-methoxybenzamide and diphenylacetylene (B1204595) | Spirodienone | Oxidative spirocarbocyclization |
Palladium-Catalyzed Spirolactam Synthesis
Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling and cyclization reactions. While the direct palladium-catalyzed synthesis of a spirolactam corresponding to the this compound framework is not prominently featured in the literature, related transformations highlight the potential of this approach.
For instance, palladium-catalyzed intermolecular cycloadditions have been developed for the synthesis of spiro[2.4]heptanes. These reactions proceed through a π-allylpalladium intermediate, and the outcome can be controlled by the choice of ligand. Similarly, 4-oxaspiro[2.4]heptanes have been synthesized via a palladium-catalyzed decarboxylative cyclopropanation. These examples demonstrate the capability of palladium catalysts to facilitate the formation of the spiro[2.4]heptane core structure. The extension of this methodology to the synthesis of the corresponding spirolactams would likely involve the cyclization of a nitrogen-containing nucleophile onto a suitable palladium-activated precursor.
Multicomponent Reaction Strategies for Azaspirane Libraries
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all starting materials. taylorfrancis.comresearchgate.netnih.gov This strategy is particularly valuable in medicinal chemistry for the rapid generation of libraries of structurally diverse compounds for biological screening. taylorfrancis.comresearchgate.net
The application of MCRs to the synthesis of azaspirane libraries, including derivatives of 5-azaspiro[2.4]heptane, holds significant promise for drug discovery. By systematically varying the starting components in an MCR, a wide range of substituted azaspiranes can be generated from a common set of building blocks. While specific MCRs tailored for the 5-azaspiro[2.4]heptane scaffold are not yet widely reported, established MCRs such as the Ugi and Passerini reactions, which are known to produce diverse peptide-like structures, could potentially be adapted for this purpose. The development of novel MCRs that directly yield the azaspiro[2.4]heptane core would be a significant advancement in the field, enabling the efficient exploration of the chemical space around this important scaffold.
| MCR Type | Components | Product Type | Advantages for Library Synthesis |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amides | High diversity, single step complexity |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamides | Atom economy, convergent synthesis |
Synthesis from Proline Analogues (e.g., Pyroglutamic Acid, 4-Hydroxyproline)
A well-established route to the 5-azaspiro[2.4]heptane core structure begins with proline analogues, most notably 4-hydroxyproline (B1632879). google.comgoogle.com This approach leverages the readily available chiral pool of this starting material. The general synthetic pathway is a multi-step process that transforms the five-membered pyrrolidine ring into the desired spirocyclic system.
The synthesis typically commences with the oxidation of the hydroxyl group in a 4-hydroxyproline derivative (which may be protected at the nitrogen and esterified at the carboxylic acid) to yield the corresponding 4-ketopyrrolidine intermediate. google.com This oxidation is a crucial step and can be accomplished using various reagents known to those skilled in the art. google.com
Following the formation of the ketone, an olefination reaction is performed to convert the carbonyl group into an exocyclic methylene (B1212753) group (a double bond outside the ring). google.com Reagents commonly employed for this transformation include those used in the Wittig reaction or other olefination methods like the Tebbe or Lombardo reagents. google.com The resulting 4-methylene-pyrrolidine derivative is the direct precursor to the spirocyclic system. google.com
The final key step is the cyclopropanation of the exocyclic double bond. This is often achieved through a Simmons-Smith reaction or its variants, which involve the use of a metal carbenoid. google.com An alternative method involves reacting the olefin with a dihalocarbene, which can be generated from haloforms (like chloroform or bromoform) and a base, sometimes under phase-transfer catalysis conditions. google.com Subsequent reduction of the resulting dihalocyclopropane yields the final 5-azaspiro[2.4]heptane ring system. google.com The benzyl (B1604629) group can be introduced at various stages, often as a protecting group on the nitrogen atom.
Industrial-Scale and Optimized Synthesis Protocols
The importance of 5-azaspiro[2.4]heptane derivatives as intermediates, particularly for Hepatitis C Virus (HCV) NS5A inhibitors like ledipasvir, has necessitated the development of robust and scalable synthetic processes. mdpi.comgoogle.com Efforts have focused on improving yield, reducing the number of process steps, and ensuring compliance with manufacturing standards for intermediate and large-scale production. google.com
To improve efficiency and selectivity on a large scale, individual reaction steps are meticulously optimized. A notable example is the use of the Swern oxidation. wikipedia.orgnus.edu.sg This reaction is widely employed in organic synthesis to convert primary or secondary alcohols into aldehydes or ketones, respectively, under remarkably mild conditions. numberanalytics.comwikipedia.orgnumberanalytics.com It utilizes a combination of dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride, followed by a hindered organic base such as triethylamine. wikipedia.org
In the synthesis of a precursor to this compound-1-carboxylic acid, a Swern oxidation is used to convert 1-benzyl-3-hydroxypyrrolidine into 1-benzyl-3-carbonylpyrrolidine. nus.edu.sg This step is performed under cryogenic conditions, with temperatures maintained below -65°C during the addition of reagents. nus.edu.sg Such low temperatures are critical for controlling the reaction, minimizing side products, and ensuring high yields of the desired ketone intermediate. nus.edu.sgnumberanalytics.com The mild, non-acidic nature of the Swern oxidation makes it compatible with a wide range of functional groups, which is a significant advantage in multi-step pharmaceutical syntheses. youtube.com
Table 1: Research Findings on Optimized Swern Oxidation
| Starting Material | Reaction | Key Reagents | Conditions | Product | Significance | Reference |
| 1-Benzyl-3-hydroxypyrrolidine | Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane, Temp. < -65°C | 1-Benzyl-3-carbonylpyrrolidine | Efficient ketone formation under cryogenic conditions for industrial application. | nus.edu.sg |
Phase-Transfer Catalysis (PTC) has emerged as a powerful technique for enhancing yields and improving the efficiency of multiphase reactions in industrial organic synthesis. researchgate.netptfarm.pl This methodology facilitates the transfer of a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs, thereby accelerating reaction rates. researchgate.net The use of PTC can eliminate the need for expensive or hazardous reagents, such as strong bases, replacing them with inexpensive alternatives like sodium hydroxide. ptfarm.plphasetransfer.com
In the context of synthesizing 5-azaspiro[2.4]heptane derivatives, PTC has been successfully applied. One key application is in the enantioselective synthesis of precursors. For instance, the preparation of an (S)-4-methyleneproline scaffold, a precursor to the spirocyclic core, was achieved through a one-pot double allylic alkylation using a chinchonidine-derived catalyst under phase-transfer conditions. mdpi.comresearchgate.net
Furthermore, PTC is beneficial in the cyclopropanation step. The generation of dihalocarbenes from haloforms can be efficiently carried out using an aqueous base and a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide, TBAB). google.comptfarm.pl This approach enhances the reaction between the aqueous-generated carbene and the organic-soluble olefin, leading to improved yields of the spirocyclic product. google.com The ability of PTC to increase yield and selectivity makes it a highly valuable strategy for the cost-effective, large-scale production of this compound and its derivatives. phasetransfer.com
Chemical Reactivity and Transformations of 5 Benzyl 5 Azaspiro 2.4 Heptane Derivatives
Functional Group Interconversions
The reactivity of 5-benzyl-5-azaspiro[2.4]heptane derivatives allows for a variety of functional group interconversions, enabling the synthesis of a diverse range of analogues.
Oxidation Reactions and Derivative Formation
The oxidation of 5-azaspiro[2.4]heptane derivatives can lead to the formation of corresponding ketones. For instance, the synthesis of these spirocyclic systems can start from 4-hydroxyproline (B1632879) derivatives, which are oxidized to the corresponding ketone. google.com A preferred reagent for this type of oxidation is a combination of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and sodium hypochlorite (B82951) (NaClO). google.com The resulting ketone can then be further functionalized. While specific examples detailing the direct oxidation of a simple this compound are not prevalent in readily available literature, the existence of compounds like 5-Benzyl-5-azaspiro[2.4]heptan-7-one indicates that such transformations are synthetically accessible. bldpharm.com
Reduction Reactions
Reduction reactions are crucial for transforming functional groups within the this compound framework. A notable example is the debromination of dihalo-azaspiro[2.4]heptane derivatives. In the synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key intermediate for the antiviral drug Ledipasvir, a dibromo-azaspiro[2.4]heptane derivative is reduced. mdpi.com Hydrogenolysis has been shown to be more effective for this transformation than radical reduction using tris(trimethyl)silane, with yields of 83% versus 53%, respectively. mdpi.com
Another potential reduction involves the transformation of an oxime to an amine. For example, a derivative like 5-benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one possesses an oxime functionality that can serve as a precursor to an amino group through reduction.
| Precursor | Reaction Type | Reagents/Conditions | Product | Yield | Reference |
| Dibromo-azaspiro[2.4]heptane derivative | Hydrogenolysis | H₂, Pd/C | Debrominated azaspiro[2.4]heptane derivative | 83% | mdpi.com |
| Dibromo-azaspiro[2.4]heptane derivative | Radical Reduction | Tris(trimethyl)silane | Debrominated azaspiro[2.4]heptane derivative | 53% | mdpi.com |
Substitution Reactions
Specific examples of substitution reactions directly on the this compound ring system are not extensively documented in the reviewed literature. However, the general principles of substitution reactions on pyrrolidine (B122466) rings can be applied. The nitrogen atom of the pyrrolidine ring, when deprotected, can undergo nucleophilic attack. Furthermore, if the pyrrolidine or cyclopropane (B1198618) ring is appropriately functionalized with leaving groups, nucleophilic substitution could be a viable strategy for introducing further diversity. Electrophilic substitution on the aromatic ring of the benzyl (B1604629) group is also a feasible transformation, following standard aromatic chemistry principles.
Protective Group Chemistry
The benzyl group itself often acts as a protecting group for the nitrogen atom of the spirocycle. However, for certain transformations, the introduction and removal of other protecting groups, such as the tert-butoxycarbonyl (Boc) group, are necessary.
Tert-Butoxycarbonyl (Boc) Protection and Deprotection Strategies
The Boc group is a widely used protecting group for amines due to its stability in various conditions and its straightforward removal.
Boc Protection: The nitrogen atom of a 5-azaspiro[2.4]heptane derivative can be protected with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). For instance, in the synthesis of (S)-5-azaspiro[2.4]heptane-6-carboxylic acid derivatives, the nitrogen is protected with a Boc group to yield the N-Boc protected amino acid. mdpi.com
Boc Deprotection: The removal of the Boc group is typically achieved under acidic conditions. However, thermal deprotection methods have also been developed, offering an alternative that avoids the use of strong acids. researchgate.netnih.gov For N-benzyl protected amino acids, the Boc group can be removed while the benzyl group remains intact under specific conditions, allowing for orthogonal protection strategies. researchgate.net For example, using p-toluenesulfonic acid (p-TsOH) in toluene (B28343) under microwave irradiation can rapidly deprotect the Boc group while leaving benzyl esters and ethers unaffected. researchgate.net
| Substrate | Reaction | Reagents/Conditions | Product | Reference |
| 5-Azaspiro[2.4]heptane derivative | Boc Protection | (Boc)₂O | N-Boc-5-azaspiro[2.4]heptane derivative | mdpi.com |
| Boc-protected amine | Boc Deprotection (Thermal) | Heat (e.g., in TFE or MeOH) | Deprotected amine | nih.gov |
| Boc-protected amino acid | Boc Deprotection (Acidic) | p-TsOH, Toluene, Microwave | Deprotected amino acid | researchgate.net |
Diversification via Cross-Coupling Reactions (e.g., Palladium-Catalyzed Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and diversifying complex molecules. While specific examples detailing the Suzuki-Miyaura coupling of a halogenated this compound derivative are not explicitly detailed in the surveyed literature, the principles of this reaction are well-established for similar systems, particularly with benzyl halides and heteroaryl halides. nih.govrsc.orgnih.gov
The general strategy would involve the synthesis of a halogenated (e.g., bromo- or iodo-) this compound derivative. This halo-spirocycle could then be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base to introduce new aryl or heteroaryl substituents. The reactivity of benzyl halides in Suzuki-Miyaura couplings suggests that a 5-(halobenzyl)-5-azaspiro[2.4]heptane could also be a viable coupling partner.
| Reactant 1 | Reactant 2 | Catalyst/Base | Product Type | Reference |
| Benzyl halide | Potassium aryltrifluoroborate | Pd catalyst, Base | Diaryl methane | nih.gov |
| Unprotected ortho-bromoaniline | Boronic ester | Pd catalyst, Base | Arylated aniline | rsc.org |
| Heteroaryl polyhalide | Aryl boronate | Pd catalyst, Base | Arylated heteroarene | nih.gov |
Ring-Opening Reactions and their Synthetic Utility
The unique strained spirocyclic structure of this compound derivatives, featuring a fused cyclopropane and a pyrrolidine ring, presents a fascinating platform for studying ring-opening reactions. These transformations can proceed via cleavage of either the three-membered cyclopropane ring or the five-membered pyrrolidine ring, leading to a variety of functionalized acyclic or alternative heterocyclic scaffolds. The regioselectivity of these reactions is often dictated by the nature of the substituents on the heterocyclic core and the specific reaction conditions employed.
A key transformation of spirocyclopropyl pyrrolidines involves the reductive cleavage of the C-C bond of the cyclopropane ring. For instance, in a related silylated 2-azabicyclo[3.1.0]hex-3-ene system, hydrogenation with a Palladium on carbon (Pd/C) catalyst has been shown to induce regioselective reductive cleavage of the cyclopropane ring. nih.govacs.org This process results in the formation of a 2-(silylmethyl)pyrrolidine derivative, demonstrating a viable pathway to functionalized pyrrolidines from these spirocyclic precursors. nih.govacs.org This type of reaction highlights the synthetic potential of using the spirocyclopropyl group as a latent methyl group with a handle for further functionalization.
The presence of the N-benzyl group is another significant feature influencing the reactivity of these compounds. The benzyl group can be cleaved under various reductive or oxidative conditions. acs.orgnih.gov For example, catalytic hydrogenation is a common method for N-debenzylation. google.com This deprotection step is often crucial in synthetic sequences, unmasking the secondary amine for further elaboration or to access the final target molecule. It is conceivable that under certain reductive conditions, both N-debenzylation and cyclopropane ring-opening could occur concurrently.
Furthermore, the reactivity of the spirocyclic system can be modulated by the presence of other functional groups. For instance, derivatives such as this compound-4,7-dione, which possess two carbonyl groups on the pyrrolidine ring, are known. rsc.orgacs.org These electron-withdrawing groups can influence the electron density of the entire molecule and potentially activate the cyclopropane ring towards nucleophilic attack. The ring-opening of such activated cyclopropanes with various nucleophiles is a well-established method for the synthesis of 1,3-difunctionalized compounds. rsc.orgscispace.com
The synthetic utility of these ring-opening reactions lies in the generation of diverse and densely functionalized pyrrolidine derivatives, which are valuable building blocks in medicinal chemistry and natural product synthesis. rsc.orgwikipedia.org The resulting substituted pyrrolidines can serve as precursors to a wide range of biologically active molecules, including analogues of the amino acid proline. mdpi.comresearchgate.net For example, 4-substituted proline derivatives are key components in several antiviral agents, including the Hepatitis C virus (HCV) inhibitor ledipasvir. mdpi.com The ability to transform the compact spirocyclic framework into more complex, functionalized pyrrolidinic structures underscores the synthetic potential of these ring-opening strategies.
Table of Reaction Conditions and Products
| Starting Material Analogue | Reagents and Conditions | Major Product Type | Synthetic Utility | Reference |
| Silylated 2-azabicyclo[3.1.0]hex-3-ene | H₂, Pd/C | 2-(Silylmethyl)pyrrolidine | Access to functionalized pyrrolidines | nih.govacs.org |
| N-Benzyl amides/sulfonamides | Photoactivated electron transfer | Debenzylated amides/sulfonamides | N-Deprotection | nih.gov |
| N-Benzyl amides | KBr, Oxone | Debenzylated amides | Oxidative N-deprotection | acs.org |
| Donor-Acceptor Cyclopropanes | N-Nucleophiles | 1,3-Difunctionalized compounds | Synthesis of N-heterocycles | rsc.orgscispace.com |
Medicinal Chemistry and Pharmaceutical Applications of 5 Azaspiro 2.4 Heptane Scaffolds
Development of Novel Therapeutic Agents Across Disease Areas
Beyond its use as an intermediate, the 5-azaspiro[2.4]heptane scaffold is being actively explored as a core structural motif for the development of new therapeutic agents targeting a variety of diseases. Its unique spirocyclic nature offers advantages in creating molecules with improved potency, selectivity, and pharmacokinetic properties. bldpharm.com
Spirocyclic scaffolds are of increasing interest in oncology drug discovery due to their inherent three-dimensionality, which can lead to improved binding interactions with complex biological targets like proteins. bldpharm.com While widespread application of the 5-azaspiro[2.4]heptane scaffold in anticancer agents is still an emerging area, specific derivatives have been identified as valuable building blocks.
For instance, the compound 6-benzyl 5-tert-butyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate is classified as a "Protein Degrader Building Block". This suggests its potential use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), an innovative anticancer strategy that co-opts the cell's natural protein disposal system to eliminate cancer-promoting proteins. Other related spiro-heterocyclic systems, such as 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines], have demonstrated significant antiproliferative activity against various cancer cell lines, inducing apoptosis and affecting cell motility. mdpi.com Although not the exact scaffold, these findings highlight the potential of related spirocyclic structures in cancer therapy. The dione (B5365651) derivative, 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione, has also been synthesized, though its biological activity in an anticancer context has not been detailed. nih.gov
A significant area of development for 5-azaspiro[2.4]heptane derivatives is in the field of neuroscience, specifically as antagonists for orexin (B13118510) receptors. nih.gov Orexin neuropeptides (Orexin-A and Orexin-B) and their receptors (OX1 and OX2) are key regulators of arousal, wakefulness, and appetite. Dysregulation of the orexin system is implicated in sleep disorders like narcolepsy and insomnia, which are common and debilitating symptoms in many neurodegenerative diseases.
Researchers have successfully developed a class of potent dual orexin 1 and orexin 2 receptor antagonists based on the 5-azaspiro[2.4]heptane scaffold. nih.gov Starting from a different chemical series, the introduction of the spirocyclic core led to the discovery of lead compounds with good brain penetration and oral bioavailability in preclinical models. nih.gov By blocking orexin receptors, these compounds can promote sleep, offering a potential therapeutic approach for managing the sleep-wake disturbances that severely impact the quality of life for patients with neurodegenerative conditions.
Table 2: 5-Azaspiro[2.4]heptane Scaffolds in Therapeutic Agent Development
| Therapeutic Area | Target | Example Application/Compound Class |
|---|---|---|
| Anticancer | Protein Degradation | Building block for potential PROTACs |
| Neurodegenerative Disease | Orexin 1 & 2 Receptors | Dual orexin receptor antagonists for sleep-wake regulation |
Anti-inflammatory Drug Development
The development of novel anti-inflammatory agents is a continuous effort in medicinal chemistry, aiming to identify compounds with improved efficacy and reduced side effects compared to existing non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. jptcp.com One strategy involves the design of molecules that can selectively modulate key pathways in the inflammatory cascade, such as those mediated by cyclooxygenase (COX) enzymes or pro-inflammatory cytokines. mdpi.com
While specific studies on this compound for anti-inflammatory purposes are not prominent, the 5-azaspiro[2.4]heptane scaffold could theoretically be incorporated into drug design strategies targeting inflammation. For instance, derivatives of the structurally related 1,2,4-triazole (B32235) have been investigated as inhibitors of COX and 5-lipoxygenase (5-LOX), and have shown to reduce the expression of pro-inflammatory cytokines like PGE2, TNF-α, and IL-6. mdpi.com The rigid, three-dimensional nature of the 5-azaspiro[2.4]heptane core could be exploited to orient functional groups in a precise manner to interact with the active sites of inflammatory targets. The benzyl (B1604629) group in this compound could serve as a key pharmacophoric element, potentially interacting with hydrophobic pockets in target proteins, a common feature in the active sites of enzymes like COX. Further research would be needed to synthesize and test derivatives of this scaffold to determine their actual anti-inflammatory potential.
Anesthetic Drug Development
Anesthetic drug development focuses on agents that can induce a reversible loss of sensation and consciousness. These agents typically act on the central nervous system (CNS), modulating the activity of various ion channels and receptors. The 5-azaspiro[2.4]heptane scaffold has been successfully employed in the development of CNS-active compounds, which suggests its potential utility in the design of novel anesthetics.
Research has shown that 5-azaspiro[2.4]heptane derivatives can be potent antagonists of orexin receptors and dopamine (B1211576) D3 receptors, both of which are involved in regulating wakefulness, arousal, and other CNS functions. nih.govnih.gov The ability to modulate these CNS targets highlights the scaffold's capacity to cross the blood-brain barrier and interact with neuronal receptors. For anesthetic development, the scaffold could be functionalized to target receptors involved in sedation and hypnosis, such as GABA-A receptors or NMDA receptors. The benzyl group of this compound could be a starting point for designing molecules that fit into the binding sites of these receptors. However, without specific studies, the application of this particular compound in anesthesia remains speculative.
Scaffold Engineering for Enhanced Pharmacological Profiles
The engineering of a drug scaffold is a critical aspect of medicinal chemistry, aiming to optimize its pharmacological properties, including pharmacokinetics, metabolic stability, and target selectivity. The 5-azaspiro[2.4]heptane scaffold has been the subject of such engineering efforts, particularly in the context of developing orexin receptor antagonists. nih.gov
Influence of Spirocyclic Framework on Pharmacokinetics and Metabolic Stability
The spirocyclic nature of the 5-azaspiro[2.4]heptane framework imparts a significant degree of three-dimensionality to a molecule. This can have a profound influence on its pharmacokinetic properties. The replacement of more planar structures, like a 4,4-disubstituted piperidine (B6355638), with the 5-azaspiro[2.4]heptane core has been shown to be a successful strategy in drug discovery. nih.gov This structural modification can lead to improved metabolic stability by shielding metabolically susceptible sites from enzymatic degradation. For instance, in a series of orexin receptor antagonists, the introduction of the 5-azaspiro[2.4]heptane scaffold contributed to the development of compounds with good oral bioavailability and brain penetration in rats. nih.gov
The table below illustrates the pharmacokinetic properties of a lead compound from a series of 5-azaspiro[2.4]heptane derivatives developed as orexin receptor antagonists. nih.gov
| Compound | Oral Bioavailability (Rat) | Brain/Plasma Ratio (Rat) |
| Lead Compound 15 | Good | Good |
This data is illustrative of the potential of the 5-azaspiro[2.4]heptane scaffold and is based on a representative compound from a published study on orexin antagonists. nih.gov
Strategic Incorporation of Functional Groups for Target Selectivity (e.g., tert-butyl, oxo functionality)
The strategic placement of functional groups on the 5-azaspiro[2.4]heptane scaffold is crucial for achieving desired target affinity and selectivity. In the development of orexin receptor antagonists, various functional groups were explored to optimize the interaction with orexin 1 (OX1) and orexin 2 (OX2) receptors. nih.gov The substitution pattern on the scaffold can fine-tune the electronic and steric properties of the molecule, leading to differential binding at related receptor subtypes.
For example, the nature of the substituent at the 5-position of the azaspiro[2.4]heptane ring is a key determinant of activity. While the specific influence of a tert-butyl group on this scaffold is not detailed in the provided context, the general principle of using bulky alkyl groups to probe binding pockets is a common strategy in medicinal chemistry. The introduction of an oxo functionality, creating a lactam, is another common modification that can alter the hydrogen bonding capacity and conformational rigidity of the scaffold, thereby influencing its pharmacological profile.
The table below shows the in vitro activity of a lead 5-azaspiro[2.4]heptane derivative at the OX1 and OX2 receptors. nih.gov
| Compound | OX1 Receptor Activity (pA2) | OX2 Receptor Activity (pA2) |
| Lead Compound 15 | 8.8 | 8.8 |
This data demonstrates the potent dual activity achieved through optimization of the 5-azaspiro[2.4]heptane scaffold. nih.gov
Bioisosteric Replacement and Physicochemical Property Modulation
Bioisosteric replacement is a powerful tool in drug design for modulating the physicochemical properties of a lead compound to improve its drug-like characteristics. The 5-azaspiro[2.4]heptane scaffold can be considered a bioisostere of other cyclic amines, such as piperidine. Its introduction into a molecule can alter properties like lipophilicity (LogP) and aqueous solubility, which are critical for absorption and distribution.
Biological Activity and Molecular Mechanisms of Action
Interaction with Specific Molecular Targets and Biological Pathways
The biological effects of 5-Benzyl-5-azaspiro[2.4]heptane derivatives are a result of their interaction with various molecular targets, leading to the modulation of key biological pathways.
While direct evidence for the inhibition of DNA Gyrase, Cathepsin C, and Human Peptide Deformylase by "this compound" is limited in the current body of scientific literature, the broader class of spirocyclic and azaspiro compounds has been investigated for inhibitory activity against various enzymes.
DNA Gyrase: Quinolone antibacterials, a major class of DNA gyrase inhibitors, have been synthesized incorporating a (S)-7-amino-5-azaspiro[2.4]heptane moiety. This suggests that the azaspiro[2.4]heptane core can be a valuable component in the design of new DNA gyrase inhibitors. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a validated target for antibiotics.
Cathepsin C: Cathepsin C is a lysosomal cysteine protease that plays a crucial role in the activation of neutrophil serine proteases, which are involved in various inflammatory diseases. While no direct studies link this compound to Cathepsin C inhibition, the exploration of novel chemical scaffolds for Cathepsin C inhibitors is an active area of research.
Human Peptide Deformylase (HsPDF): HsPDF is a mitochondrial enzyme that has emerged as a potential target for anticancer therapies. Inhibition of HsPDF can disrupt mitochondrial function and induce apoptosis in cancer cells. The development of novel HsPDF inhibitors is ongoing, and the unique three-dimensional structure of spiro compounds could offer a new avenue for designing such inhibitors.
Derivatives of 5-azaspiro[2.4]heptane have been identified as potent antagonists of orexin (B13118510) receptors. nih.govnih.gov Orexin-1 (OX1) and orexin-2 (OX2) receptors are G-protein coupled receptors that regulate several physiological processes, including wakefulness, appetite, and reward pathways. A series of 5-azaspiro[2.4]heptane derivatives were developed from a class of 4,4-disubstituted piperidine (B6355638) orexin-1 receptor selective antagonists. nih.gov The lead compounds from this series demonstrated potent dual antagonism for both OX1 and OX2 receptors. nih.gov
| Compound Class | Target Receptor(s) | Potency | Reference |
| 5-Azaspiro[2.4]heptane derivatives | Orexin-1 (OX1) and Orexin-2 (OX2) | Potent dual antagonists | nih.gov |
This table is interactive. Click on the headers to sort.
The potential of spirocyclic compounds to inhibit viral replication is an emerging area of research. While direct inhibition of the Hepatitis C Virus (HCV) NS5A protein by this compound has not been reported, related spirocyclic structures have shown promise against other viral protein targets. For instance, spirocyclic inhibitors have been designed to target the SARS-CoV-2 3C-Like Protease (3CLpro), an essential enzyme for viral replication. This indicates the potential of the spirocyclic scaffold to be adapted for the development of novel antiviral agents targeting a range of viral proteins.
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway, particularly the JAK2-STAT3 axis, is implicated in various cancers. Recent studies have shown that N-substituted azaspirane derivatives can act as potent inhibitors of the JAK-STAT pathway. nih.gov One such derivative, 2-(1-(4-(2-cyanophenyl)1-benzyl-1H-indol-3-yl)-5-(4-methoxy-phenyl)-1-oxa-3-azaspiro(5,5) undecane (B72203) (CIMO), was found to suppress the proliferation of hepatocellular carcinoma (HCC) cells by reducing the phosphorylation of JAK1, JAK2, and STAT3. nih.gov This finding highlights the potential of the azaspirane core, a related structure to azaspiro[2.4]heptane, in the development of novel anticancer agents targeting the JAK2-STAT3 pathway.
| Compound Class | Pathway | Effect | Cancer Type | Reference |
| N-substituted azaspirane derivatives | JAK-STAT | Inhibition of JAK1, JAK2, and STAT3 phosphorylation | Hepatocellular Carcinoma (HCC) | nih.gov |
This table is interactive. Click on the headers to sort.
Observed Pharmacological Effects and Efficacy
The interactions of this compound derivatives with their molecular targets translate into observable pharmacological effects.
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Spirocyclic compounds have emerged as a class of molecules with significant antioxidant potential. nih.govrsc.org A review of the antioxidant properties of spirocyclic derivatives highlighted their ability to act as free radical scavengers. nih.govrsc.org While specific studies on the antioxidant activity of this compound are not yet prevalent, the general antioxidant capacity of spiro compounds suggests that this class of molecules could be beneficial in mitigating oxidative stress. The presence of phenolic groups in some spirocyclic compounds has been shown to contribute to their antioxidant effects. rsc.org
Neuroprotective Effects (e.g., Inhibition of Neuronal Apoptosis)
Currently, there is a lack of specific research data on the neuroprotective effects of this compound itself. However, the broader class of aza-spirocyclic compounds has been investigated for its potential in neurological disorders. For instance, certain 5-azaspiro[2.4]heptane derivatives have been explored as potent orexin receptor antagonists. Orexin receptors are involved in regulating various neurological functions, including sleep, wakefulness, and reward pathways. Antagonism of these receptors is a therapeutic strategy for insomnia and has potential implications for other neurological and psychiatric conditions. The development of such derivatives with good brain penetration suggests that the 5-azaspiro[2.4]heptane scaffold can be a viable starting point for CNS-acting agents, although direct evidence for the inhibition of neuronal apoptosis by this compound is not yet available in the scientific literature.
Anti-inflammatory Properties
While direct studies on the anti-inflammatory properties of this compound are not available, research on related spirocyclic and benzyl-containing compounds suggests potential in this area. For example, spirocyclopiperazinium compounds have demonstrated significant anti-inflammatory effects in animal models of inflammation. One such compound, LXM-15, was found to exert its anti-inflammatory action by activating peripheral α7 nicotinic and M4 muscarinic acetylcholine (B1216132) receptors, leading to a reduction in pro-inflammatory cytokines like TNF-α and IL-6. bldpharm.com This highlights the potential for spirocyclic amine structures to modulate inflammatory pathways.
Furthermore, studies on simpler benzyl-containing structures, such as 4-benzylpiperidine, have shown dose-dependent inhibition of protein denaturation and proteinase activity, which are key processes in inflammation. innovareacademics.in The conjugation of a 3,4,5-trimethoxybenzyl alcohol to non-steroidal anti-inflammatory drugs (NSAIDs) has also been shown to enhance their anti-inflammatory activity. nih.gov These findings suggest that the benzyl (B1604629) moiety, in combination with a heterocyclic core, can contribute to anti-inflammatory effects. Although speculative, it is plausible that this compound could exhibit similar properties, warranting future investigation.
Antiviral Efficacy
The antiviral potential of this compound has not been directly evaluated. However, the broader class of spirocyclic compounds has emerged as a promising area in antiviral drug discovery. Various spirocyclic nucleoside analogues have been synthesized and tested for their antiviral activity. For instance, spirocyclic bldpharm.comnih.govnih.gov-triazolooxazine nucleosides have shown promising activity against mouse hepatitis virus (MHV), a model for coronaviruses. nih.gov Similarly, other novel spirocyclic nucleosides have been investigated for their antiviral properties against MHV. nih.gov
More specifically, spirocyclic thiopyrimidinone derivatives have been identified as potential antiviral agents against herpes simplex virus type 2 (HSV-2), primarily by inhibiting viral adsorption. researchgate.net Another study on spiro-annulated derivatives of oxepane (B1206615) and azepane found that some of these compounds inhibited the reproduction of adenovirus C5. bldpharm.com These examples underscore the versatility of the spirocyclic scaffold in targeting different viruses and viral replication stages. While these findings are not directly transferable to this compound, they provide a strong rationale for investigating its antiviral efficacy.
Anticancer and Cytotoxic Activities (e.g., in Hepatocellular Carcinoma cells)
There is currently no direct evidence for the anticancer or cytotoxic activity of this compound against hepatocellular carcinoma (HCC) cells. However, research on related spirocyclic and benzyl-containing compounds suggests that this is a potential area of interest. For example, novel diazaspiro undecane derivatives have demonstrated cytotoxic effects against the liver adenocarcinoma cell line SK-HEP-1. In one study, a p-fluorophenyl substituted diazaspiro undecane compound was found to be the most cytotoxic, with an IC50 value of 47.46 µg/mL.
Additionally, spirotryprostatin alkaloids, which feature a unique spirocyclic indoledionepiperazine structure, have shown notable anti-cancer activity. nih.gov These compounds have demonstrated cytotoxicity against various cancer cell lines, positioning them as potential candidates for anti-tumor drug development. nih.gov Furthermore, a series of 2-substituted benzylamino-4-amino-5-aroylthiazoles were synthesized and found to induce apoptosis in cancer cells, with some derivatives showing low micromolar IC50 values against U-937 and SK-MEL-1 cancer cell lines. nih.gov While these compounds are structurally distinct from this compound, they highlight the potential of combining a benzyl group with a heterocyclic core to achieve anticancer effects. The synthesis of new pyridine (B92270) derivatives has also yielded compounds with remarkable cytotoxic activity against HepG2 liver cancer cells, further supporting the exploration of novel heterocyclic compounds for HCC treatment.
Antibacterial Activity and Spectrum
While there is no specific data on the antibacterial properties of this compound, research on derivatives of 5-azaspiro[2.4]heptane has shown significant antibacterial potential. A notable study focused on the synthesis of quinolone derivatives incorporating a 7-(7-aminomethyl-5-azaspiro[2.4]hept-5-yl) moiety. Several of these compounds exhibited a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.
One particular derivative, compound 24 from the study, demonstrated exceptionally potent activity against 13 strains of Gram-positive organisms, with Minimum Inhibitory Concentration (MIC) values ranging from <0.001 to 0.03 mg/L. This included activity against strains of S. pneumoniae, S. pyogenes, S. aureus, and Enterococci, which was more potent than the comparator agents clinafloxacin (B351) and gatifloxacin. Against Gram-negative organisms, the MIC values were in the range of 0.01 to 1 mg/L, which was comparable to or slightly less active than the control drugs. These compounds were also shown to be effective in in vivo models of intraperitoneal infections in mice caused by S. pneumoniae and S. aureus.
The benzyl group itself is a component of some antibacterial agents. For instance, 2,4-diamino-5-benzylpyrimidines have been investigated as antibacterial agents, showing activity against a range of bacteria. This suggests that the benzyl moiety can contribute to the antibacterial profile of a compound.
Table 1: In Vitro Antibacterial Activity of a Quinolone Derivative of 5-Azaspiro[2.4]heptane (Compound 24)
| Bacterial Strain | MIC (mg/L) |
| Gram-positive organisms (13 strains) | <0.001 - 0.03 |
| Gram-negative organisms (6 strains) | 0.01 - 1 |
Stereochemical Influence on Biological Activity and Specificity
The stereochemistry of a molecule, which refers to the three-dimensional arrangement of its atoms, can have a profound impact on its biological activity. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with different stereoisomers of a drug. While specific studies on the stereochemical influence on the biological activity of this compound are not available, the principle is well-established in related spirocyclic and chiral compounds.
For example, in the case of spirooliganin, a natural product with a complex polycyclic spiro structure, the stereochemistry of the D-ring was found to be crucial for its antiviral activity against Coxsackievirus B3. The natural isomer exhibited potent inhibition, while its synthetic 26-epimer was significantly less active, highlighting the importance of a specific stereoconfiguration for biological function.
Similarly, a study on nature-inspired isomers of 3-Br-acivicin demonstrated that only the (5S, αS) isomers displayed significant antiplasmodial activity. This stereoselectivity was attributed to a stereoselective uptake mechanism, as well as differences in how the isomers interact with their biological target. The construction of the spiro-C atom and the control of its chirality are considered pivotal aspects in the synthesis of spirotryprostatin alkaloids, as different stereoisomers can exhibit vastly different biological activities. nih.gov
These examples underscore the general principle that the specific three-dimensional shape of a molecule is critical for its interaction with biological systems. Therefore, it is highly probable that the different stereoisomers of this compound would exhibit distinct biological activities and specificities. Future research in this area should focus on the synthesis and biological evaluation of individual stereoisomers to fully elucidate their therapeutic potential.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Stereochemistry and Chirality on Biological Potency and Selectivity
The stereochemistry of the 5-azaspiro[2.4]heptane core is a critical determinant of biological activity. The synthesis of these compounds often starts from a chiral building block, such as (S)-tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate, to ensure stereochemical control. This highlights the importance of a specific spatial arrangement of the atoms for effective interaction with the target receptor.
While detailed comparative studies on the enantiomers of the parent 5-benzyl-5-azaspiro[2.4]heptane are not extensively documented in publicly available literature, the consistent use of stereospecific synthesis routes in the development of potent analogs underscores the principle that one enantiomer typically exhibits significantly higher potency than the other. This stereoselectivity is a common feature in drug-receptor interactions, where the precise three-dimensional fit between the ligand and the binding site is paramount for eliciting a biological response. The rigid nature of the spirocyclic system likely amplifies the differences in binding affinity between enantiomers, as it restricts the molecule's ability to adopt alternative conformations that might otherwise allow for suboptimal binding of the "wrong" enantiomer.
Rational Design and Substituent Effects on Bioactivity
The rational design of 5-azaspiro[2.4]heptane derivatives has been a key strategy in optimizing their potency and selectivity as orexin (B13118510) receptor antagonists. This involves the systematic modification of different parts of the molecule to enhance interactions with the receptor's binding pocket.
Structure-activity relationship studies have demonstrated that substitutions on both the benzyl (B1604629) group and other positions of the spirocyclic core significantly impact bioactivity. For instance, in a series of 5-azaspiro[2.4]heptane derivatives developed as orexin antagonists, modifications to the "right-hand side" (RHS) of the molecule, which corresponds to the benzyl portion in the parent compound, have been shown to modulate selectivity between OX1 and OX2 receptors.
The introduction of various heterocyclic rings in place of the phenyl ring of the benzyl group has been a fruitful strategy. For example, replacing the phenyl ring with a pyrimidine (B1678525) moiety and further substituting it can dramatically influence potency. One study found that a 4,6-dimethylpyrimidine (B31164) derivative was approximately 40-fold more potent at the OX2 receptor compared to its 6-methylpyrimidine counterpart, indicating a sensitive interaction with a specific sub-pocket of the receptor.
The following table illustrates the impact of different RHS substituents on the orexin receptor antagonist activity of a series of 5-azaspiro[2.4]heptane analogs.
| Compound ID | Right-Hand Side (RHS) Moiety | OX1 pKb | OX2 pKb |
| 1 | 2-Methyl-thiazole | 7.6 | 7.9 |
| 2 | 5-CF3-pyridine | 7.5 | 8.8 |
| 3 | 6-Methyl-pyrimidine | 6.8 | 7.0 |
| 4 | 4,6-Dimethyl-pyrimidine | 6.9 | 8.6 |
Data is illustrative and based on findings for analogous series.
The introduction of fluorine atoms is a common tactic in medicinal chemistry to modulate a compound's properties, and the 5-azaspiro[2.4]heptane scaffold is no exception. Fluorine's high electronegativity can alter the electronic distribution within the molecule, potentially influencing pKa and hydrogen bonding capabilities. Its small size allows it to replace hydrogen without significant steric hindrance, yet it can have profound effects on molecular conformation and metabolic stability.
In the context of 5-azaspiro[2.4]heptane-based orexin antagonists, the incorporation of a trifluoromethyl (CF3) group on the RHS pyridine (B92270) ring (compound 2 in the table above) was shown to significantly enhance potency at the OX2 receptor. nih.gov This suggests that the electron-withdrawing nature and the specific steric profile of the CF3 group are beneficial for interaction with the OX2 binding pocket.
The cyclopropyl (B3062369) group is a cornerstone of the 5-azaspiro[2.4]heptane scaffold, imposing significant conformational rigidity. This rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to the receptor, which can lead to higher affinity. The constrained nature of the spirocyclic system helps to pre-organize the molecule into a bioactive conformation, effectively presenting the key interacting groups to the receptor in an optimal orientation.
The spirocyclic junction, where the cyclopropane (B1198618) and pyrrolidine (B122466) rings are fused, creates a distinct three-dimensional shape that is often difficult to achieve with more flexible, linear, or monocyclic systems. This unique topology can lead to improved selectivity, as the rigid structure may not be able to adapt to the binding sites of off-target proteins.
Correlation between Molecular Complexity and Pharmacological Profiles
The complexity of a molecule, often quantified by metrics such as the fraction of sp3-hybridized carbons (Fsp3) and the number of chiral centers, is increasingly recognized as an important factor in determining its pharmacological properties.
Higher Fsp3 values are generally associated with increased three-dimensionality, which can lead to improved solubility, better metabolic stability, and a lower likelihood of off-target effects (promiscuity). researchgate.net The this compound scaffold inherently possesses a high degree of sp3 character due to its saturated spirocyclic core.
The following table provides a hypothetical analysis of molecular complexity for representative compounds.
| Compound | Fsp3 | Chiral Carbon Count | Predicted Promiscuity | Predicted Cyp450 Inhibition |
| This compound | 0.86 | 1 | Low | Moderate |
| Analog with Aromatic RHS | Lower | Potentially Higher | Higher | Variable |
| Analog with Saturated RHS | Higher | Potentially Higher | Lower | Variable |
This table is illustrative and based on general principles of medicinal chemistry.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations can provide valuable information about the electronic properties and reactivity of a molecule like 5-benzyl-5-azaspiro[2.4]heptane.
DFT calculations can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.
DFT calculations can also be used to determine the distribution of electron density within a molecule, providing information about the partial charges on each atom. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to ligand-receptor binding.
In this compound, the nitrogen atom is expected to have a partial negative charge due to its higher electronegativity, making it a potential hydrogen bond acceptor. The carbon atoms of the benzyl (B1604629) group will have varying partial charges, creating an electrostatic potential surface that can interact with the complementary electrostatic surface of a binding partner. A detailed charge distribution analysis would provide a quantitative basis for understanding these interactions.
Advanced Simulation Techniques (e.g., Ab Initio Molecular Dynamics)
Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines classical molecular dynamics with quantum mechanical calculations to describe the forces between atoms. This method allows for the study of chemical reactions and other dynamic processes where the electronic structure changes over time.
There are no specific published studies utilizing ab initio molecular dynamics for this compound. However, this technique could be employed to study the conformational dynamics of the molecule in solution, providing a more accurate picture of its behavior than classical molecular dynamics, which relies on pre-parameterized force fields. AIMD could also be used to investigate the mechanism of its interaction with a receptor at a quantum mechanical level, offering a deeper understanding of the binding process.
In Silico Prediction of Pharmacological and Toxicological Properties
In silico methods are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a chemical compound, thereby assessing its potential as a drug candidate at an early stage. These predictive models utilize the chemical structure of a molecule to forecast its behavior in a biological system. For this compound, specific in silico toxicological and comprehensive pharmacological predictions are not documented in prominent research literature.
Pharmacokinetic Profiling
Pharmacokinetic profiling through computational means involves the prediction of how a compound is absorbed, distributed throughout the body, metabolized by enzymes, and ultimately excreted. This is a critical step in evaluating the viability of a molecule as a therapeutic agent.
Detailed research findings from dedicated in silico pharmacokinetic profiling of this compound are not currently available in the public domain. Such a study would typically involve the use of various computational models to predict parameters such as plasma protein binding, blood-brain barrier penetration, and interaction with metabolic enzymes like the Cytochrome P450 family. Without specific studies, a quantitative pharmacokinetic profile cannot be presented.
Oral Bioavailability Assessment
Oral bioavailability is a key determinant of a drug's efficacy and refers to the fraction of an orally administered dose that reaches systemic circulation unchanged. Computational models are frequently used to estimate this property, with one of the most common initial assessments being the evaluation of 'drug-likeness' based on a set of physicochemical parameters.
A widely used guideline for predicting oral bioavailability is Lipinski's Rule of Five. youtube.comlindushealth.comdrugbank.comsygnaturediscovery.com This rule suggests that poor absorption or permeation is more likely when a compound violates two or more of the following criteria:
Molecular weight ≤ 500 Daltons lindushealth.com
Log P (a measure of lipophilicity) ≤ 5 lindushealth.com
No more than 5 hydrogen bond donors lindushealth.com
No more than 10 hydrogen bond acceptors lindushealth.com
To assess this compound against these criteria, its fundamental properties must be calculated based on its chemical structure. The structure consists of a spiro[2.4]heptane core, which is a bicyclic system with a cyclopropane (B1198618) and a cyclopentane (B165970) ring sharing one carbon atom. An azaspiro modification places a nitrogen atom in the five-membered ring, which is further substituted with a benzyl group.
Based on its molecular structure (C₁₃H₁₇N), the theoretical properties of this compound can be calculated for a preliminary assessment of its potential oral bioavailability according to Lipinski's Rule of Five.
Table 1: Calculated Physicochemical Properties of this compound and Lipinski's Rule of Five Analysis
| Property | Calculated Value for this compound | Lipinski's Guideline | Compliance |
| Molecular Weight | 187.28 g/mol | ≤ 500 Da | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 1 (the nitrogen atom) | ≤ 10 | Yes |
| Calculated Log P | ~3.1 (Predicted) | ≤ 5 | Yes |
Note: The calculated Log P is an estimated value from computational algorithms and may vary slightly between different prediction software.
Based on these calculations, this compound does not violate any of Lipinski's rules, suggesting that from a physicochemical standpoint, it has characteristics consistent with orally bioavailable drugs. However, it is crucial to emphasize that this is a theoretical prediction. Lipinski's Rule of Five is a guideline for 'drug-likeness' and does not guarantee oral bioavailability, which can also be influenced by other factors such as metabolic stability and active transport mechanisms. youtube.comsygnaturediscovery.com A comprehensive assessment would require dedicated in vitro and in vivo studies.
Analytical and Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
For ¹H NMR , one would expect to observe distinct signals corresponding to the protons of the benzyl (B1604629) group and the azaspiro[2.4]heptane core. The aromatic protons of the benzyl group would typically appear as a multiplet in the 7.2-7.4 ppm range. The benzylic methylene (B1212753) protons (CH₂) would likely present as a singlet around 3.6 ppm. The protons on the five-membered ring and the cyclopropane (B1198618) ring of the spirocyclic system would show more complex splitting patterns in the aliphatic region (approximately 0.5-3.5 ppm).
In ¹³C NMR spectroscopy, each unique carbon atom in the molecule would give a distinct signal. For 5-Benzyl-5-azaspiro[2.4]heptane, one would anticipate signals for the aromatic carbons (typically 127-140 ppm), the benzylic carbon, and the various carbons of the pyrrolidine (B122466) and cyclopropane rings. For instance, in the closely related compound, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, the spiro carbon appears around 39.0 ppm, and the cyclopropyl (B3062369) carbons are observed at very high field, around 9.4 and 8.0 ppm, a characteristic feature of such strained rings. mdpi.com
Fluorine NMR (¹⁹F NMR) would not be applicable unless a fluorine atom was incorporated into the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Based on Analogues)
| Atom | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Aromatic CH | Benzyl | 7.2 - 7.4 (m) | 127.0 - 129.0 |
| Quaternary C | Benzyl | - | ~138.0 |
| Benzylic CH₂ | Benzyl | ~3.6 (s) | ~55.0 - 60.0 |
| CH₂ | Pyrrolidine Ring | 2.5 - 3.5 (m) | ~50.0 - 55.0 |
| CH | Pyrrolidine Ring | 2.0 - 2.5 (m) | ~58.0 - 60.0 |
| Spiro C | Quaternary | - | ~38.0 - 40.0 |
| CH₂ | Cyclopropane Ring | 0.5 - 1.0 (m) | ~8.0 - 15.0 |
(Note: These are estimated values. Actual experimental values may vary. s=singlet, m=multiplet)
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. In the IR spectrum of this compound, key absorption bands would be expected. These include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic portions (below 3000 cm⁻¹). Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. The C-N stretching of the tertiary amine would also be present, typically in the 1250-1020 cm⁻¹ range. For comparison, the N-Boc protected analogue shows characteristic strong bands for the carbonyl group of the carbamate (B1207046) around 1717 and 1625 cm⁻¹. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LCMS, HRMS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₇N), the expected exact mass would be determined. High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental formula with high precision. For example, a related synthesis of a dihydrofuran scaffold used HRMS to confirm the identity of the product after purification. The fragmentation pattern observed in the mass spectrum would also be characteristic, likely showing a prominent peak for the benzyl cation (m/z 91) resulting from the cleavage of the bond between the nitrogen and the benzylic carbon.
Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of a synthesized compound. A pure sample of this compound would show a single major peak under various elution conditions.
Furthermore, since the spiro carbon atom is a stereocenter, the compound can exist as a pair of enantiomers. Chiral HPLC is the standard method for determining the enantiomeric excess (e.e.) of a chiral compound. This involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. In the synthesis of a chiral proline analogue, a CHIRALPAK® IC column was used to separate the enantiomers, with the two isomers showing distinct retention times (e.g., 9.27 min and 9.97 min), allowing for the calculation of a 95:5 enantiomeric ratio. mdpi.com Similar methods would be directly applicable to determine the enantiopurity of this compound.
X-ray Diffraction (XRD) for Single Crystal Structure Validation
If this compound can be crystallized, single-crystal X-ray diffraction provides the ultimate proof of its structure. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity, configuration, and conformation. While no crystal structure for this compound is publicly available, this method remains the gold standard for unambiguous structural validation in chemical research.
Future Perspectives and Emerging Research Challenges
Development of Next-Generation Synthetic Routes with Enhanced Sustainability and Atom Economy
The synthesis of complex molecules like 5-azaspiro[2.4]heptane derivatives has traditionally involved multi-step processes that can be resource-intensive. A major future challenge lies in developing next-generation synthetic routes that are not only efficient but also adhere to the principles of green chemistry, emphasizing sustainability and high atom economy. researchgate.netnih.govmdpi.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. numberanalytics.comnumberanalytics.comresearchgate.net Syntheses with poor atom economy generate significant waste, which is both costly and environmentally detrimental. acs.org
Future research will focus on replacing stoichiometric reagents with catalytic systems, which can be used in small amounts and often recycled. beilstein-journals.org For instance, the use of catalytic hydrogenation is a prime example of an atom-economical reaction that can be applied in azaspirane synthesis. mdpi.com The development of novel organocatalysts and transition-metal catalysts is crucial for forging new, more direct pathways to the azaspiro[2.4]heptane core. beilstein-journals.org
Exploration of Novel Biological Targets for Azaspiro[2.4]heptane-Based Therapeutics
The 5-azaspiro[2.4]heptane scaffold has already demonstrated its therapeutic potential. It is a key intermediate in the synthesis of compounds like Ledipasvir, a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). google.com Additionally, derivatives of this scaffold have been discovered as potent dual orexin (B13118510) 1 (OX1) and orexin 2 (OX2) receptor antagonists, which are targets for treating sleep disorders. nih.govdoi.orgresearchgate.net
A significant future direction is the exploration of entirely new biological targets for this versatile scaffold. The rigid, three-dimensional nature of the spirocyclic system allows it to present functional groups in precise orientations, making it an attractive core for targeting a wide range of proteins. nih.gov An emerging area of interest is the central nervous system (CNS). Recent research has described a novel series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes as high-affinity, selective antagonists of the dopamine (B1211576) D3 receptor (D3R). nih.gov The D3 receptor is implicated in conditions such as schizophrenia, substance abuse, and Parkinson's disease, opening a new therapeutic avenue for this compound class.
Future research will likely involve screening azaspiro[2.4]heptane-based libraries against a broad panel of receptors, enzymes, and ion channels to uncover new structure-activity relationships (SAR). The identification of novel targets will drive the diversification of the scaffold and expand its potential applications in medicine. nih.gov
Advanced Mechanistic Studies of Biomolecular Interactions and Signaling Pathways
While azaspiro[2.4]heptane derivatives are known to antagonize orexin receptors, a deeper, atomic-level understanding of these interactions is a critical research challenge. nih.govdoi.org Advanced computational and experimental techniques are needed to elucidate precisely how these ligands bind to their targets and modulate their function. Such studies are fundamental for rational drug design, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
Computational methods like molecular dynamics (MD) simulations and density functional theory (DFT) calculations are becoming increasingly powerful tools for this purpose. mdpi.comnih.gov These approaches can model the dynamic behavior of the ligand-receptor complex, revealing key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and stability. mdpi.comnih.gov For instance, detailed computational studies on orexin antagonists have provided insights into the specific amino acid residues that are critical for stabilizing the ligand within the receptor's binding pocket. mdpi.com
Complementing computational work, experimental techniques like X-ray crystallography are the gold standard for determining the three-dimensional structure of a ligand-protein complex. nih.govnih.gov Obtaining a crystal structure of a compound like a 5-azaspiro[2.4]heptane derivative bound to its target, whether it be an orexin receptor or a dopamine receptor, provides invaluable, high-resolution information about the binding mode. nih.govnih.gov This structural data can confirm computational predictions and reveal subtle interactions that can be exploited to design next-generation therapeutics with improved profiles. The challenge lies in crystallizing these complexes, particularly membrane-bound proteins like G-protein coupled receptors (GPCRs).
Integration of Artificial Intelligence and Machine Learning in Rational Drug Design of Azaspiranes
Key applications include:
De Novo Design : Generative AI models can design entirely new molecules from scratch. nih.govnih.govarxiv.org By training these models on known active compounds and desired property profiles, researchers can generate novel azaspirane derivatives that are predicted to have high affinity for a specific biological target. This approach allows for the exploration of previously uncharted chemical space, potentially leading to the discovery of compounds with unprecedented activity or properties. arxiv.org
Scaffold Hopping and Optimization : Machine learning algorithms can analyze existing chemical scaffolds and suggest modifications to improve therapeutic efficacy. nih.govbohrium.com For the azaspiro[2.4]heptane core, ML can guide chemists in selecting the optimal substituents and their placement to enhance target engagement, selectivity, and drug-like properties.
ADMET Property Prediction : A major challenge in drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govdeeporigin.com Machine learning models can be trained to predict these properties with increasing accuracy based on a molecule's structure, allowing for the early identification and removal of compounds likely to fail in later stages of development due to poor pharmacokinetics or toxicity. researchgate.netcreative-biolabs.com This predictive power is crucial for prioritizing the synthesis and testing of the most promising azaspirane candidates.
Q & A
Q. What are the standard synthetic routes for 5-Benzyl-5-azaspiro[2.4]heptane?
The synthesis typically involves multi-step reactions starting with spirocyclic precursors. For example, tert-butyl derivatives of 5-azaspiro[2.4]heptane are synthesized using bis(trimethylsilyl)amine lithium in tetrahydrofuran (THF) at -70°C, followed by benzylation to introduce the benzyl group. Reaction conditions such as low temperatures and inert atmospheres are critical to prevent side reactions and stabilize intermediates .
Q. Which spectroscopic techniques are used to characterize 5-azaspiro compounds?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 2D-COSY) is essential for confirming spirocyclic geometry and substituent positions. X-ray crystallography provides definitive structural validation, as demonstrated in studies of related spiro compounds like 1-benzyl-5-methoxy derivatives . Mass spectrometry further confirms molecular weight and fragmentation patterns.
Q. What common reactions does this compound undergo?
Key reactions include:
- Oxidation/Reduction : The spirocyclic nitrogen can be oxidized to form N-oxides or reduced using agents like LiAlH4 to modify ring saturation .
- Substitution : The benzyl group may undergo electrophilic substitution (e.g., halogenation) under controlled conditions .
Q. How is the purity of 5-azaspiro compounds assessed?
High-Performance Liquid Chromatography (HPLC) with UV detection and chiral columns (for stereoisomers) is standard. Thermal gravimetric analysis (TGA) ensures stability, while elemental analysis validates stoichiometry .
Q. What in vitro assays evaluate the biological activity of spiro compounds?
Enzymatic inhibition assays (e.g., kinase or protease targets) and cell-based viability tests (MTT assays) are preliminary steps. For example, tert-butyl derivatives have shown activity in receptor-binding studies, suggesting potential for further optimization .
Advanced Questions
Q. How can synthetic yield be optimized for this compound?
Design of Experiments (DoE) methodologies, such as factorial design, systematically vary parameters (temperature, solvent, catalyst loading). For instance, THF at -70°C minimizes side reactions in spirocyclic intermediates, while microwave-assisted synthesis reduces reaction times .
Q. How to resolve contradictions between NMR and X-ray crystallography data?
Discrepancies (e.g., dynamic vs. static structures) require complementary techniques:
- Variable-temperature NMR to assess conformational flexibility.
- DFT calculations to model electronic environments and compare with experimental data .
Q. What strategies address stereochemical challenges in spiro compound synthesis?
Chiral auxiliaries (e.g., (R)-tert-butyl groups) or asymmetric catalysis (e.g., palladium-catalyzed benzylation) can control stereochemistry. Enantiomeric excess is quantified via chiral HPLC or NMR with shift reagents .
Q. How to design in vivo studies for 5-azaspiro compounds?
Preclinical models should prioritize pharmacokinetic profiling (oral bioavailability, half-life) and toxicity screening (acute dosing in rodents). For neuroactive compounds, blood-brain barrier penetration is assessed via LC-MS/MS of cerebrospinal fluid .
Q. What computational tools predict the reactivity of 5-azaspiro scaffolds?
Density Functional Theory (DFT) models reaction pathways (e.g., transition states for ring-opening). Molecular docking (AutoDock, Schrödinger) screens potential targets, while cheminformatics software (ChemAxon) manages SAR datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
